3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic scaffold that combines pyrrole and pyrimidine rings. Its structure features a 4-chlorophenyl substituent at position 3, a 3,4-dimethylphenyl carboxamide group at position 7, and a methyl group at position 5. The 2,4-dioxo moieties contribute to hydrogen-bonding interactions, which may influence its solubility and binding affinity to biological targets.
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-12-4-7-15(10-13(12)2)24-20(28)17-11-26(3)19-18(17)25-22(30)27(21(19)29)16-8-5-14(23)6-9-16/h4-11H,1-3H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOWKPBTLSKYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS021670484, also known as F2204-0183 or 3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1). VDAC1 is a key player in the regulation of mitochondrial function and apoptosis.
Mode of Action
AKOS021670484 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis. By inhibiting VDAC1, AKOS021670484 can protect against mitochondrial dysfunction.
Biochemical Pathways
VDAC1 plays a crucial role in controlling the passage of metabolites across the mitochondrial outer membrane, and its inhibition can disrupt energy production and induce apoptosis.
Result of Action
The primary result of AKOS021670484’s action is the inhibition of VDAC1 oligomerization and apoptosis. This can lead to the protection against mitochondrial dysfunction. The exact molecular and cellular effects would depend on the specific context of use, including the type of cells and the presence of any disease or dysfunction.
Biological Activity
The compound 3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a member of the pyrrolopyrimidine class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H19ClN4O2
- Molecular Weight : 394.84 g/mol
- IUPAC Name : 3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Anticancer Activity
Research has indicated that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer properties. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 11 μM against HeLa cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
Table 1: Anticancer Activity of Pyrrolopyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Doxorubicin | HeLa | 2.29 | |
| Target Compound | HeLa | 11 | |
| Other Derivatives | Various | 0.69 - 11 |
Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes. It is particularly noted for its inhibitory action against acetylcholinesterase (AChE) and urease. In studies involving structural modifications and docking simulations, it was found that certain derivatives displayed strong binding affinities to these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease due to AChE inhibition .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | Inhibition Type | Reference |
|---|---|---|---|
| Target Compound | AChE | Strong Inhibitor | |
| Target Compound | Urease | Strong Inhibitor |
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. Docking studies have illustrated how the compound binds effectively to active sites of enzymes and receptors involved in cancer proliferation and neurodegenerative diseases .
Case Studies
- Anticancer Screening : A multicenter study screened a library of compounds similar to the target compound on multicellular spheroids to evaluate their anticancer efficacy. The results indicated that modifications in the pyrrolopyrimidine structure significantly enhanced cytotoxicity against various cancer types .
- Neuroprotective Studies : Another study explored the neuroprotective effects of pyrrolopyrimidine derivatives in models of Alzheimer's disease. The findings suggested that these compounds could reduce neuroinflammation and improve cognitive functions through AChE inhibition .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
